Isovaleryl-Phe-Lys-pNA HCl

Description

Significance in Contemporary Biochemical Research

The compound Isovaleryl-Phe-Lys-pNA HCl holds considerable significance in the field of biochemical research. It serves as a specialized tool for investigating the kinetics and mechanisms of proteolytic enzymes. chemimpex.com The presence of the isovaleryl group at the N-terminus is a key structural feature that enhances the molecule's stability and bioactivity. chemimpex.comguidechem.com This increased stability makes it a reliable substrate for prolonged or complex enzymatic studies.

Researchers utilize this synthetic substrate to mimic the natural substrates of specific proteases, such as plasmin. chemimpex.comiris-biotech.dedaneshyari.com This mimicry allows for the detailed study of enzyme-substrate interactions, the determination of kinetic parameters like Kₘ and kcat, and the screening for potential enzyme inhibitors. chemimpex.comtandfonline.com Consequently, it has become an important asset in drug discovery and development, particularly in the synthesis and evaluation of peptide-based therapeutics. chemimpex.com

Role in Enzyme Assay Development and Characterization

This compound is primarily employed in the development and execution of enzyme assays. chemimpex.com As a chromogenic substrate, it provides a straightforward and sensitive method for detecting and quantifying the activity of specific proteases. dcfinechemicals.com The enzymatic cleavage of the peptide bond between the lysine (B10760008) residue and the p-nitroaniline moiety results in the release of the chromophore. haemochrom.dedcfinechemicals.com

The liberation of p-nitroaniline produces a measurable color change, the intensity of which is directly proportional to the rate of the enzymatic reaction. dcfinechemicals.com This characteristic is the foundation of colorimetric assays used to:

Determine the concentration of an active enzyme in a biological sample.

Characterize the substrate specificity of a newly discovered protease.

Assess the inhibitory potential of novel drug candidates.

Optimize conditions for enzymatic reactions, such as pH and temperature.

The reliability and ease of use of assays involving substrates like this compound have made them a staple in both fundamental research and clinical diagnostics. nih.gov

Historical Context of Synthetic Chromogenic Peptide Substrates

The advent of synthetic chromogenic peptide substrates in the early 1970s marked a significant advancement in enzyme research. nih.gov Before their introduction, enzyme activity was often measured using natural substrates like casein or fibrin (B1330869), which were frequently difficult to standardize and resulted in cumbersome and less quantifiable assays. tandfonline.comkarger.com

The design of early synthetic substrates was based on two main approaches: mimicking the amino acid sequence of the enzyme's natural substrate cleavage site and screening large libraries of synthetic peptides to find suitable candidates. karger.comsigmaaldrich.com By attaching a chromogenic group, such as p-nitroaniline (pNA), to a short peptide sequence, scientists created molecules that would release a colored compound upon enzymatic cleavage. haemochrom.de

The first of these "second generation" substrates, Benzoyl-Phe-Val-Arg-pNA, was designed to mimic a portion of fibrinopeptide A, the natural substrate for thrombin. tandfonline.com This innovation paved the way for the development of a wide array of substrates for various proteases involved in coagulation, fibrinolysis, and inflammation. haemochrom.denih.gov Over time, further refinements led to "third generation" substrates with improved solubility, sensitivity, and selectivity for their target enzymes. tandfonline.com This evolution has provided researchers with a powerful and versatile toolkit for studying enzymatic processes with high precision. tandfonline.comnih.gov

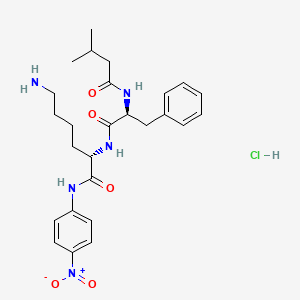

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKMYKBZAYAVSA-SJEIDVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Basis and Synthesis of Isovaleryl Phe Lys Pna Hcl

Peptide Sequence and N-Terminal Modification (Isovaleryl Group)

The core of the substrate is the dipeptide sequence L-Phenylalanyl-L-Lysine (Phe-Lys). This sequence is chosen to mimic the natural cleavage sites of target enzymes, thereby conferring specificity. oup.comtandfonline.com Proteases recognize and bind to specific amino acid sequences, and the Phe-Lys pair is characteristic for certain serine proteases.

The N-terminus of the peptide is chemically modified with an isovaleryl group. chemimpex.com This group, systematically named 3-methylbutanoyl, is an acyl group derived from isovaleric acid. nih.gov In peptide chemistry, N-terminal protecting groups are crucial. spbu.ru During synthesis, they prevent unwanted side reactions at the alpha-amino group of the N-terminal amino acid. spbu.ruiris-biotech.de In the final substrate molecule, the isovaleryl group serves as a blocking group, preventing degradation by aminopeptidases and ensuring that cleavage occurs only at the intended site—the amide bond following the lysine (B10760008) residue. scbt.com This modification enhances the stability and specificity of the substrate in a complex biological sample. chemimpex.comguidechem.com

C-Terminal Chromogenic Reporter Group (p-nitroaniline)

The C-terminus of the lysine residue is covalently linked via an amide bond to a chromogenic reporter molecule, p-nitroaniline (pNA). oup.com Chromogenic substrates are compounds that yield a colored product upon enzymatic reaction. oup.com Intact peptide-pNA conjugates are typically colorless or pale yellow. tandfonline.compeptide.co.jp However, when a target protease cleaves the specific amide bond between the C-terminal amino acid (lysine, in this case) and the pNA, it releases the free p-nitroaniline molecule. sigmaaldrich.com

Free p-nitroaniline in solution is intensely yellow and exhibits a strong absorbance at a specific wavelength, which allows for its quantification. oup.compeptide.co.jp The progress of the enzymatic reaction can be monitored continuously by measuring the increase in absorbance of the solution over time using a spectrophotometer. nih.govnih.gov This direct relationship between color development and enzymatic activity forms the basis of many protease assays. sigmaaldrich.com

Table 2: Spectrophotometric properties of the p-nitroaniline chromophore. The molar extinction coefficient can vary slightly depending on buffer conditions. sigmaaldrich.comoup.comtandfonline.comnih.govgoogle.com

Advanced Synthetic Methodologies for Peptide Chromogenic Substrates

The synthesis of peptide p-nitroanilides presents significant chemical challenges. The primary difficulty lies in the formation of the amide bond between the C-terminal amino acid and p-nitroaniline. The amino group of pNA has low nucleophilicity, a characteristic that is further intensified by the electron-withdrawing effect of the nitro group at the para position, making it a poor reactant in standard peptide coupling reactions. acs.orgbeilstein-journals.orgnih.gov

To overcome these challenges, researchers have developed several advanced synthetic strategies, particularly leveraging solid-phase peptide synthesis (SPPS). acs.orgnih.gov SPPS allows for the stepwise construction of the peptide chain on a solid resin support, simplifying purification after each step. acs.org

Key methodologies for preparing peptide-pNA substrates include:

Aryl Hydrazine (B178648) Resin Approach : This method involves assembling the peptide on an aryl hydrazine solid support. acs.orgosti.gov Upon completion of the peptide chain, the peptide hydrazide is activated by mild oxidation, which forms a highly reactive acyl diazene (B1210634) intermediate. This intermediate efficiently reacts with the weakly nucleophilic p-nitroaniline to yield the desired peptide-pNA conjugate after cleavage from the resin. acs.orgosti.gov

Pre-functionalized Resins : Another strategy involves using a resin that has already been functionalized with a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov The peptide is then synthesized onto this modified resin using standard Fmoc-based chemistry. This approach circumvents the difficult coupling step with pNA itself. nih.gov

Selenocarboxylate/Azide (B81097) Amidation : A high-yield method has been developed involving the in-situ formation of a selenocarboxylate intermediate from the protected amino acid. beilstein-journals.org This intermediate then undergoes a non-nucleophilic amidation reaction with an azide to form the aminoacyl-pNA, which can be used as a building block (synthon) for further peptide elongation. beilstein-journals.org

Mild Synthesis for Lysine-pNA : A specific mild approach has been reported for the synthesis of N-alpha-peptidyl-L-lysine p-nitroanilides, which is particularly relevant for the title compound. iris-biotech.de This suggests that specialized conditions may be employed to handle the unique reactivity of the lysine side chain in conjunction with the pNA moiety.

Table 3: Comparison of selected advanced synthetic methodologies for preparing peptide p-nitroanilide substrates.

Enzymological Characterization: Protease Specificity and Activity

General Principles of Protease-Substrate Interaction

Proteases exhibit specificity, meaning they preferentially cleave peptide bonds adjacent to specific amino acid residues. This specificity is determined by the "goodness of fit" between the substrate's amino acid sequence and the enzyme's active site. diapharma.com The active site contains a catalytic triad (B1167595) of amino acids that facilitates the cleavage of the peptide bond. diapharma.com The amino acid sequence of the substrate, particularly the residues at the P1, P2, and P3 positions relative to the cleavage site, plays a crucial role in determining the rate of hydrolysis. diapharma.com For many serine proteases involved in hemostasis, the cleavage occurs at the C-terminal side of basic amino acids like arginine or lysine (B10760008). diapharma.com Synthetic chromogenic substrates are designed to mimic the natural cleavage sites of target proteases. diapharma.comthieme-connect.com These substrates typically consist of a short peptide sequence coupled to a chromophore, such as p-nitroaniline (pNA). diapharma.comcryopep.com When the enzyme cleaves the amide bond between the peptide and the pNA, the released pNA can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. cryopep.comchromogenicsubstrates.com

Specificity Profiling with Isovaleryl-Phe-Lys-pNA HCl

This compound is a synthetic peptide used in biochemical research, particularly in the study of proteolytic enzymes. chemimpex.com Its structure, featuring an isovaleryl group, is designed to enhance its stability and bioactivity, making it a valuable tool for investigating enzyme kinetics and mechanisms. chemimpex.com

Research has identified this compound as a novel and promising chromogenic substrate for plasmin. researchgate.netiris-biotech.de Plasmin is a crucial serine protease in the fibrinolytic system, responsible for dissolving fibrin (B1330869) blood clots. echelon-inc.com The specificity of this compound for plasmin makes it a useful tool for studying the activity of this enzyme. google.com

The utility of a chromogenic substrate is enhanced by its selectivity for a specific enzyme. Therefore, this compound has been evaluated against a panel of other serine proteases to determine its cross-reactivity.

Thrombin: While some chromogenic substrates are sensitive to thrombin, such as those containing a Phe-Pip-Arg sequence, information on the specific reactivity of this compound with thrombin is not extensively detailed in the provided results. thieme-connect.comnih.govacsmedchem.org Other substrates like D-Phe-Pro-Lys-pNA are specifically designed for thrombin. echelon-inc.com

Plasma Kallikrein: Plasma kallikrein activity is often measured using substrates like H-D-Pro-Phe-Arg-pNA (S-2302). chromogenicsubstrates.comendotell.ch The specificity of this compound for plasma kallikrein is not explicitly stated in the search results.

Factor Xa: Factor Xa is typically assayed using substrates like N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222), which are insensitive to thrombin. thieme-connect.comnih.gov There is no indication from the provided information that this compound is a significant substrate for Factor Xa.

Trypsin: Many chromogenic substrates are hydrolyzed to varying degrees by trypsin. thieme-connect.comnih.gov The degree to which this compound is cleaved by trypsin is not specified in the available data.

Cathepsins: Cathepsins are another class of proteases. For instance, Cathepsin B, a lysosomal cysteine protease, can be assayed using the substrate Z-Arg-Arg-pNA. echelon-inc.com The interaction between this compound and cathepsins is not documented in the provided search results.

The specificity of a protease for its substrate is governed by the interactions at various subsites of the enzyme's active site. The P1 residue, the amino acid C-terminal to the scissile bond, is a primary determinant of specificity. For trypsin-like serine proteases, a basic residue like Lysine (Lys) or Arginine (Arg) at the P1 position is preferred. nih.gov The presence of Lysine at the P1 position in this compound aligns with its function as a substrate for plasmin, which has trypsin-like specificity. The Phenylalanine (Phe) at the P2 position also contributes to the binding affinity and specificity. chemimpex.com The N-terminal isovaleryl group is a modification that can influence the substrate's stability and interaction with the enzyme. chemimpex.com

Evaluation against Other Serine Proteases (e.g., Thrombin, Plasma Kallikrein, Factor Xa, Trypsin, Cathepsins)

Mechanisms of Amidolytic Activity and pNA Release

The enzymatic action of a protease on a chromogenic substrate like this compound involves the hydrolysis of the amide bond linking the peptide portion to the p-nitroaniline (pNA) group. This process is known as amidolytic activity. The catalytic mechanism of serine proteases involves a catalytic triad of amino acids (typically Serine, Histidine, and Aspartic acid) in the enzyme's active site. nih.gov

The process begins with the binding of the substrate to the active site of the enzyme. The enzyme then facilitates a nucleophilic attack by the active site serine on the carbonyl carbon of the peptide bond between the Lysine residue and the pNA. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the pNA molecule and forming an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the peptide fragment. The released pNA is a yellow chromophore that can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm. cryopep.comchromogenicsubstrates.comechelon-inc.com The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions. chromogenicsubstrates.com

Comparative Analysis with Other Chromogenic Substrates

A variety of chromogenic substrates are available for assaying different proteases, each with its own profile of sensitivity and specificity. A comparative analysis helps in selecting the most appropriate substrate for a particular application.

| Substrate | Primary Target Enzyme(s) | Key Features |

| This compound | Plasmin | A novel and promising substrate for plasmin. researchgate.netiris-biotech.de |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | Relatively plasmin-specific and resistant to thrombin and Factor Xa. thieme-connect.comnih.gov |

| S-2403 (pyroGlu-Phe-Lys-pNA) | Plasmin, Streptokinase-activated Plasminogen | Chromogenic substrate for plasmin and plasminogen-SK. cryopep.comaniara.comcoachrom.com |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | Highly sensitive to thrombin. thieme-connect.comnih.gov |

| S-2302 (H-D-Pro-Phe-Arg-pNA) | Plasma Kallikrein | Relatively specific for plasma kallikrein. thieme-connect.comchromogenicsubstrates.comnih.gov |

| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | Sensitive to Factor Xa and insensitive to thrombin. thieme-connect.comnih.gov |

| Z-Arg-Arg-pNA | Cathepsin B | A colorimetric substrate for Cathepsin B. echelon-inc.com |

| Ac-Lys-pNA | Gingipain K | Chromogenic substrate for gingipain K. fishersci.com |

This table illustrates that while several substrates exist for plasmin, this compound is noted as a promising option. The choice of substrate depends on the specific enzyme being studied and the need to minimize interference from other proteases that may be present in the sample. diapharma.com For instance, if a sample contains both plasmin and thrombin, a substrate with high specificity for plasmin over thrombin, such as S-2251, would be advantageous. thieme-connect.comnih.gov

Kinetic Analysis of Isovaleryl Phe Lys Pna Hcl Hydrolysis

Determination of Michaelis-Menten Parameters (Km, kcat)

The hydrolysis of a substrate by an enzyme is often described by Michaelis-Menten kinetics, which relates the initial reaction rate to the substrate concentration. The two key parameters of this model are the Michaelis constant (K_m) and the catalytic constant (k_cat). The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. The k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Kinetic studies of human plasmin with pyroGlu-Phe-Lys-pNA were conducted at 37°C in a Tris buffer at pH 7.4 with an ionic strength of 0.15. endotell.ch The determined Michaelis-Menten parameters are presented in the table below.

Table 1: Michaelis-Menten Parameters for the Hydrolysis of pyroGlu-Phe-Lys-pNA by Human Plasmin

| Parameter | Value | Unit |

|---|---|---|

| K_m | 0.29 - 0.35 | mmol/L |

| k_cat | 60 - 92 | s⁻¹ |

Data sourced from multiple studies under similar conditions. endotell.chdiapharma.com

These values indicate a moderate affinity of plasmin for this type of substrate and a high catalytic turnover rate.

Specificity Constants (kcat/Km) and Catalytic Efficiency

The specificity constant, or catalytic efficiency, is represented by the ratio k_cat/K_m. It is a measure of how efficiently an enzyme converts a substrate to a product and is a useful parameter for comparing the preference of an enzyme for different substrates. A higher k_cat/K_m value indicates a more efficient enzymatic reaction.

Based on the kinetic parameters for the analogous substrate pyroGlu-Phe-Lys-pNA, the catalytic efficiency of human plasmin can be calculated.

Table 2: Catalytic Efficiency of Human Plasmin with pyroGlu-Phe-Lys-pNA

| Parameter | Calculated Value | Unit |

|---|---|---|

| k_cat/K_m | 1.7 x 10⁵ - 3.2 x 10⁵ | M⁻¹s⁻¹ |

Calculated from the data presented in Table 1. endotell.chdiapharma.comoup.com

This level of catalytic efficiency demonstrates that substrates with the Phe-Lys-pNA sequence are effectively hydrolyzed by plasmin. The enzyme exhibits high specificity for cleaving after a lysine (B10760008) residue, and the preceding phenylalanine residue also contributes to the favorable interaction with the enzyme's active site. tandfonline.com

pH Dependence of Enzymatic Hydrolysis

The activity of enzymes is highly dependent on the pH of the reaction environment, as changes in pH can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. This, in turn, influences substrate binding and catalysis.

For plasmin, the optimal pH for its enzymatic activity is generally in the neutral to slightly alkaline range, typically around pH 7.4 to 8.5. umich.edu Studies on the hydrolysis of various tripeptide-p-nitroanilides by plasmin have been conducted in the pH range of 6 to 9. nih.gov The activity of plasmin is known to be stable within a pH range of 6.0 to 10.0. d-nb.info For assays involving substrates like pyroGlu-Phe-Lys-pNA, a pH of 7.4 is commonly used, which aligns with the physiological pH of blood where plasmin is active. endotell.ch

Table 3: pH Profile for Plasmin Activity

| pH Range | Activity/Stability |

|---|---|

| 6.0 - 10.0 | Stable Activity Range d-nb.info |

| 7.4 - 8.5 | Optimal Activity Range umich.edu |

Deviations from the optimal pH range can lead to a significant decrease in the rate of hydrolysis of Isovaleryl-Phe-Lys-pNA HCl.

Influence of Buffer Conditions and Ionic Strength

The composition of the buffer and the ionic strength of the reaction medium can also impact the kinetics of enzymatic hydrolysis. oup.com These factors can affect the three-dimensional structure of the enzyme and the interactions between the enzyme and the substrate.

Tris-HCl is a commonly used buffer for plasmin activity assays. endotell.chresearchgate.net The ionic strength of the buffer can influence both K_m and k_cat. For instance, the activity of some proteases has been observed to decrease at both very low and very high buffer concentrations. researchgate.net This is attributed to the role of ions in stabilizing the enzyme's structure and mediating the non-covalent interactions necessary for the formation of the enzyme-substrate complex. researchgate.net

The presence of specific ions, such as chloride (Cl⁻), can also have a direct effect. Studies on plasminogen activation have shown that Cl⁻ ions can act as inhibitors, and this effect can be modulated by other molecules. pnas.org While the direct effect of various buffer species and a wide range of ionic strengths on the hydrolysis of this compound has not been extensively documented, it is standard practice to maintain a constant and defined ionic strength in kinetic assays to ensure reproducibility. An ionic strength of 0.15, often achieved with the addition of NaCl, is typically used to mimic physiological conditions. endotell.chuio.no

Table 4: Common Buffer Conditions for Plasmin Assays

| Parameter | Condition |

|---|---|

| Buffer | Tris-HCl |

| pH | 7.4 |

| Ionic Strength (I) | 0.15 M |

These conditions are representative of those used for kinetic studies of analogous substrates. endotell.chuio.no

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-Pyroglutamyl-L-Phenylalanyl-L-Lysine-p-Nitroaniline hydrochloride (pyroGlu-Phe-Lys-pNA HCl) |

| Tris-HCl |

| Sodium Chloride (NaCl) |

Methodological Frameworks for Utilizing Isovaleryl Phe Lys Pna Hcl in Research

Spectrophotometric Assay Principles and Optimization

The fundamental principle of a spectrophotometric assay using Isovaleryl-Phe-Lys-pNA HCl is the application of the Beer-Lambert Law. juniperpublishers.com This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. juniperpublishers.com In this case, the species of interest is the released p-nitroaniline (pNA), a yellow chromogen. haemochrom.deijpsonline.com Enzymatic cleavage of the colorless substrate, this compound, liberates pNA, which exhibits a maximum absorbance at a specific wavelength, typically around 405 nm. haemochrom.decoachrom.compentapharm.com The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction and, consequently, the activity of the enzyme. dcfinechemicals.com

Optimization of the assay is critical to ensure accurate and reproducible results. Key parameters that require careful consideration and optimization include:

pH: Enzyme activity is highly dependent on the pH of the reaction mixture. The optimal pH for the enzyme under investigation should be determined by testing a range of buffer systems. tandfonline.comscielo.br For instance, Tris-HCl or glycine (B1666218) buffers are commonly used in protease assays. tandfonline.comeuropa.eu

Temperature: Enzymatic reactions are also sensitive to temperature. The optimal temperature for the assay should be established to ensure maximal and stable enzyme activity. tandfonline.commdpi.com Assays are often performed at a constant temperature, such as 37°C, to mimic physiological conditions. coachrom.comeuropa.eu

Substrate Concentration: The concentration of this compound can influence the reaction rate. It is important to use a substrate concentration that is appropriate for the enzyme being studied, often at or near the Michaelis-Menten constant (Km) for initial rate studies.

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure that the initial reaction rate is linear over a reasonable time course. coachrom.com

Incubation Time: The incubation time should be sufficient to allow for a measurable change in absorbance but short enough to remain within the initial linear phase of the reaction.

Table 1: Key Parameters for Spectrophotometric Assay Optimization

| Parameter | Description | Common Considerations |

| Wavelength (λmax) | The wavelength at which the product (p-nitroaniline) has maximum absorbance. | Typically 405 nm for pNA. haemochrom.decoachrom.compentapharm.com |

| pH | The acidity or alkalinity of the reaction buffer. | Varies depending on the optimal pH of the enzyme. tandfonline.comscielo.br |

| Temperature | The temperature at which the assay is conducted. | Often 37°C for physiological relevance. coachrom.comeuropa.eu |

| Substrate Concentration | The amount of this compound in the reaction. | Should be optimized based on the enzyme's Km value. |

| Enzyme Concentration | The amount of enzyme used in the assay. | Should result in a linear reaction rate. coachrom.com |

| Incubation Time | The duration of the enzymatic reaction. | Must be within the initial linear phase of the reaction. |

Quantitative Measurement of Enzyme Activity via p-nitroaniline Release

The quantitative measurement of enzyme activity using this compound relies on monitoring the rate of p-nitroaniline (pNA) release. coachrom.comsigmaaldrich.com This can be achieved through two primary methods: the initial rate method and the acid-stopped method.

Initial Rate Method: In this continuous assay, the change in absorbance at 405 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. coachrom.com The initial linear portion of the resulting progress curve (absorbance vs. time) is used to calculate the reaction velocity (ΔA/min). coachrom.com This method provides real-time data on enzyme activity.

Acid-Stopped Method: This is an endpoint assay where the enzymatic reaction is allowed to proceed for a fixed period. The reaction is then terminated by adding an acid, such as acetic or citric acid, which denatures the enzyme and stops further substrate hydrolysis. coachrom.comchromogenicsubstrates.com The absorbance of the released pNA in the stopped reaction mixture is then measured at 405 nm. coachrom.comchromogenicsubstrates.com This method is often simpler to perform for a large number of samples simultaneously.

The enzyme activity is typically expressed in units that define the amount of substrate converted per unit of time under specified conditions. For example, one unit of enzyme activity might be defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute. europa.eu The calculation of enzyme activity requires the molar extinction coefficient of pNA at the measurement wavelength and pH.

Table 2: Comparison of Methods for Measuring Enzyme Activity

| Method | Principle | Advantages | Disadvantages |

| Initial Rate | Continuous monitoring of absorbance change. coachrom.com | Provides real-time kinetic data, more accurate for kinetic studies. | Requires a recording spectrophotometer, may be less suitable for high-throughput screening. |

| Acid-Stopped | Reaction is stopped after a fixed time, and final absorbance is measured. coachrom.comchromogenicsubstrates.com | Simpler for large sample numbers, does not require continuous monitoring. | Provides a single time-point measurement, may be less accurate if the reaction is not linear over the entire incubation period. |

Considerations for High-Throughput Screening Assays

High-throughput screening (HTS) involves the rapid and automated testing of large numbers of compounds to identify those that modulate the activity of a biological target, such as an enzyme. evotec.com The use of this compound in HTS assays for proteases offers a colorimetric readout that is amenable to automation and miniaturization in microplate formats (e.g., 96- or 384-well plates). europa.eunih.gov

Key considerations for adapting an assay with this compound for HTS include:

Assay Miniaturization: Reducing the assay volume saves on reagents and allows for higher density microplates, increasing throughput. evotec.com

Automation: Utilizing liquid handling robots for dispensing reagents and samples ensures precision and reduces manual error.

Data Analysis: Automated data acquisition and analysis software are essential for processing the large datasets generated in HTS campaigns. evotec.com

Assay Robustness: The assay must be robust and reproducible, with a low incidence of false positives and false negatives. evotec.commdpi.com This is often assessed by calculating statistical parameters such as the Z'-factor.

Compound Interference: It is crucial to identify and mitigate potential interference from test compounds, which may absorb light at the assay wavelength or inhibit the enzyme through non-specific mechanisms.

Integration with Coupled Enzyme Systems

In some instances, the direct product of an enzymatic reaction is not easily detectable. In such cases, the reaction can be coupled to a second enzymatic reaction that produces a readily measurable signal. While this compound directly produces a chromogenic product, the principle of coupled enzyme systems can be relevant in related research contexts. google.com

For example, if the primary enzyme of interest does not directly cleave this compound, but its product can serve as a substrate for a second, "coupling" enzyme that does, an indirect assay can be established. The activity of the primary enzyme would then be proportional to the rate of pNA release by the coupling enzyme. google.com

A classic example of a coupled enzyme assay involves the measurement of plasminogen activators. These enzymes convert plasminogen to plasmin. The resulting plasmin activity can then be measured using a plasmin-specific chromogenic substrate like this compound. google.com The rate of pNA formation in this system is dependent on the activity of the plasminogen activator.

Table 3: Components of a Coupled Enzyme Assay for Plasminogen Activator

| Component | Role |

| Plasminogen Activator (e.g., urokinase) | The primary enzyme of interest. |

| Plasminogen | The substrate for the primary enzyme and the proenzyme for the coupling enzyme. |

| Plasmin | The coupling enzyme that cleaves the chromogenic substrate. |

| This compound | The chromogenic substrate for plasmin. google.com |

| p-nitroaniline (pNA) | The colored product that is measured spectrophotometrically. haemochrom.de |

The successful implementation of a coupled enzyme assay requires careful optimization of the concentrations of all components to ensure that the primary enzyme reaction is the rate-limiting step.

Applications in Investigating Proteolytic Systems and Modulators

Characterization of Novel Proteases and Their Inhibitors

The primary application of Isovaleryl-Phe-Lys-pNA HCl is in the characterization of proteases, particularly those with trypsin-like specificity that cleave after basic amino acids like lysine (B10760008) (Lys) and arginine (Arg). mdpi.com It is identified specifically as a chromogenic substrate for plasmin. iris-biotech.degoogle.com The process of characterizing a novel protease involves determining its substrate specificity and kinetic parameters. By incubating the purified enzyme with this compound, researchers can continuously monitor the hydrolysis rate. This data is used to calculate key kinetic constants such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which are fundamental to describing the enzyme's efficiency and affinity for the substrate.

Furthermore, this substrate is crucial for the discovery and characterization of protease inhibitors. mdpi-res.com In a typical competitive inhibition assay, the protease is incubated with the substrate in the presence and absence of a potential inhibitor. A reduction in the rate of pNA release indicates that the tested compound is interfering with the enzyme's catalytic activity. stikesbcm.ac.id This method allows for high-throughput screening of large compound libraries to identify new inhibitors and for detailed kinetic studies to determine the inhibitor's potency (e.g., its inhibition constant, K_i) and mechanism of action. stikesbcm.ac.id The N-terminal isovaleryl group enhances the substrate's stability against degradation by other non-specific proteases, ensuring that the measured activity is specific to the enzyme of interest. chemimpex.compentapharm.com

Role in Understanding Coagulation and Fibrinolysis Pathways (e.g., Plasminogen Activation)

This compound plays a significant role in elucidating the complex enzymatic cascades of coagulation and fibrinolysis due to its specificity for plasmin. iris-biotech.degoogle.com Plasmin is the principal enzyme of the fibrinolytic system, responsible for degrading fibrin (B1330869) clots. echelon-inc.com However, it circulates in the blood as an inactive zymogen called plasminogen. google.comminams.edu.pk The conversion of plasminogen to active plasmin is a critical regulatory step, controlled by plasminogen activators such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). minams.edu.pk

Researchers utilize this compound in coupled enzyme assays to study this activation process. google.com In such an assay, a plasminogen activator is added to a solution containing plasminogen. As the activator converts plasminogen to plasmin, the newly generated plasmin immediately acts on the this compound present in the mixture. The resulting rate of pNA release is directly proportional to the activity of the plasminogen activator. This allows for precise measurement of t-PA or u-PA activity and enables studies on the factors that regulate their function, providing critical insights into the control of fibrinolysis. google.com

Table: Components of a Plasminogen Activation Assay

| Component | Role |

| Plasminogen | The inactive proenzyme that is the substrate for the activator. google.com |

| Plasminogen Activator (e.g., t-PA, u-PA) | The enzyme whose activity is being measured; it converts plasminogen to plasmin. google.comminams.edu.pk |

| This compound | The chromogenic substrate for the newly formed plasmin. iris-biotech.degoogle.com |

| Buffer Solution | Maintains optimal pH and ionic strength for the enzymatic reactions. |

| Spectrophotometer | Measures the absorbance of released pNA at 405 nm over time. pentapharm.com |

Exploring Enzyme Regulation and Activation Mechanisms

The ability to quantitatively measure enzyme activity using this compound is fundamental to exploring the mechanisms that regulate protease function. chemimpex.com Enzyme regulation can occur through various means, including allosteric modulation, cofactor binding, and proteolytic activation of zymogens.

The activation of plasminogen to plasmin serves as a classic example of regulation by proteolytic cleavage. google.com Using this compound, scientists can investigate the efficiency of different plasminogen activators, study how their activity is modulated by cofactors or inhibitors, and analyze the structural changes that accompany zymogen activation. The stability conferred by the N-terminal isovaleryl protecting group is particularly advantageous in these studies, as it minimizes non-specific substrate degradation, leading to more accurate and reproducible kinetic data. chemimpex.compentapharm.com This allows for a clear examination of how specific biological molecules or changes in physiological conditions affect the rate of a single enzymatic step within a complex pathway.

Design and Validation of Peptide-Based Probes

This compound is itself a successful example of a peptide-based probe and serves as a model for the design of new research tools. chemimpex.com The design of such probes relies on several key principles. First is the selection of a short peptide sequence (e.g., Phe-Lys) that mimics the natural cleavage site of a target enzyme, ensuring high specificity. google.commdpi.com Second is the attachment of a reporter group—in this case, the chromophore pNA—to the C-terminus of the peptide. pentapharm.com This group is released upon enzymatic cleavage, providing a detectable signal.

Researchers can adapt this basic structure to create novel probes with different properties. For instance, the peptide sequence can be altered to target other proteases involved in various physiological or pathological processes. mdpi.com The reporter group can also be substituted; replacing pNA with a fluorogenic molecule like 7-amino-4-methylcoumarin (B1665955) (AMC) can significantly increase assay sensitivity. pentapharm.comiris-biotech.de Once a new peptide-based probe is synthesized, it must be validated. This involves using the probe in kinetic assays with the purified target enzyme to confirm its specificity and determine its kinetic parameters, a process for which the methodology established with substrates like this compound provides a clear precedent.

Table: Examples of Chromogenic Substrates and Their Primary Targets

| Substrate Name | Peptide Sequence | Primary Target Enzyme(s) |

| Isovaleryl-Phe-Lys-pNA | Isovaleryl-Phe-Lys-pNA | Plasmin iris-biotech.degoogle.com |

| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa diapharma.comchromogenicsubstrates.comnih.gov |

| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin echelon-inc.comnih.gov |

| S-2403 | pyroGlu-Phe-Lys-pNA | Plasmin, Streptokinase-activated Plasminogen coachrom.com |

| S-2238 | H-D-Phe-Pip-Arg-pNA | Thrombin nih.gov |

Advanced Research Perspectives and Future Directions

Development of Modified Isovaleryl-Phe-Lys-pNA HCl Analogs

The core structure of this compound provides a scaffold that can be systematically modified to enhance its properties or alter its specificity. Research into the development of analogs focuses on several key areas:

Altering the N-terminal blocking group: The isovaleryl group contributes to the compound's stability and bioactivity. chemimpex.com Future research may explore replacing this group with other acyl moieties to fine-tune interactions with the enzyme's S3/S4 binding pockets, potentially increasing affinity or altering selectivity.

Substitution of the P2 Phenylalanine: The P2 position is critical for interaction with many serine proteases. Replacing the phenylalanine with other natural or unnatural amino acids can dramatically shift the substrate's specificity profile, allowing it to target different proteases within the same family. tandfonline.comcore.ac.uk

Modification of the P1 Lysine (B10760008): The P1 lysine is a primary determinant of specificity for trypsin-like serine proteases. Analogs could incorporate alternative basic residues or non-standard amino acids at this position to probe the specificity of the S1 pocket more deeply. tandfonline.com

Alternative Chromophores: While p-nitroaniline (pNA) is a widely used and effective chromophore, newer reporter groups offer enhanced sensitivity. google.com Future analogs might incorporate fluorogenic groups like 7-amino-4-methylcoumarin (B1665955) (AMC) or red-emissive dyes such as resorufin, which provide a much more sensitive readout, crucial for detecting low-level enzyme activity. google.com

These modifications aim to create a panel of substrates derived from the this compound template. By comparing the kinetic parameters of these analogs against a range of proteases, researchers can build detailed structure-activity relationship (SAR) models.

Table 1: Hypothetical Kinetic Data for Modified this compound Analogs

| Substrate Analog | Target Protease | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Isovaleryl-Phe -Lys-pNA | Plasmin | 1.2 | 50 | 41,667 |

| Isovaleryl-Val -Lys-pNA | Trypsin | 0.8 | 75 | 93,750 |

| Isovaleryl-Phe-Arg -pNA | Kallikrein | 0.5 | 120 | 240,000 |

| Isovaleryl-Phe-Lys-AMC | Plasmin | 0.9 | 60 | 66,667 |

This table presents hypothetical data to illustrate how kinetic parameters might differ with structural modifications. Actual values would need to be determined experimentally.

Integration with Non-Canonical Amino Acid Research for Enhanced Specificity

The universe of 20 canonical amino acids limits the chemical diversity of peptide substrates. The integration of non-canonical amino acids (ncAAs) into peptide substrates represents a significant frontier in protease research. mdpi.comnih.gov There are several hundred natural and chemically synthesized ncAAs that can introduce novel side chains, altered backbones (e.g., β- or γ-amino acids), or different stereochemistry (e.g., D-amino acids). mdpi.comnih.gov

Incorporating ncAAs into the this compound sequence could yield substrates with highly desirable properties:

Enhanced Selectivity: A non-natural substitution at a single position can significantly improve selectivity for a target protease over closely related family members. researchgate.net This is crucial for accurately measuring the activity of a single protease in a complex biological sample containing multiple, active enzymes.

Proteolytic Resistance: Many ncAAs confer resistance to degradation by other proteases, which can improve the stability and reliability of the substrate in biological assays. mdpi.comresearchgate.net

Novel Interactions: ncAAs can probe enzyme active sites in ways that canonical amino acids cannot, providing new insights into the structural basis of enzyme-substrate recognition. nih.gov

Combinatorial libraries that incorporate ncAAs can be screened against target proteases to discover novel substrates with superior performance compared to traditional peptides. biorxiv.org DNA-encoded libraries, for example, allow for the rapid profiling of proteases against substrates containing both canonical and non-canonical amino acids. researchgate.net

Exploration in Proteomics and Enzyme Discovery

The principles behind this compound are being adapted for high-throughput applications in proteomics and enzyme discovery. While this specific substrate is typically used in single-enzyme assays, its design informs the creation of large-scale substrate libraries for profiling protease activity across the entire proteome (degradomics).

Future directions include:

Substrate Microarrays: Fluorogenic substrates based on peptide sequences can be arrayed in microplates or on glass slides, allowing for the simultaneous profiling of a single enzyme against hundreds or thousands of potential cleavage sequences. researchgate.net This provides a comprehensive specificity map for the protease.

Activity-Based Probes (ABPs): While not a direct application of the substrate itself, the knowledge gained from how this compound interacts with its target can inform the design of ABPs. These probes use a similar peptide recognition sequence but are attached to a reactive "warhead" that covalently binds to the active site of the target enzyme, allowing for its detection and quantification in complex mixtures.

Enzyme Discovery in Novel Organisms: Chromogenic substrates are valuable for screening microbial fermentations or environmental samples for novel proteolytic enzymes. frontiersin.org Analogs of this compound could be used to search for new proteases with specificities relevant to biotechnology or pharmaceutical development. stikesbcm.ac.id

These high-throughput methods are essential for functional genomics, helping to assign functions to newly discovered genes predicted to be proteases and for understanding the complex proteolytic networks that regulate cellular processes. stikesbcm.ac.id

Potential as a Benchmark Substrate for Serine Protease Studies

A benchmark substrate is a well-characterized compound used as a standard for comparing enzyme activity or for evaluating new substrates and inhibitors. While several chromogenic substrates are used for specific enzymes, there is a need for broadly accepted benchmarks. google.com.sg this compound, due to its specificity for certain trypsin-like serine proteases, has the potential to serve as a benchmark in specific contexts. iris-biotech.de

For this to be fully realized, further research is needed to:

Establish Comprehensive Kinetic Data: A complete profile of its kinetic parameters (K_m, k_cat, k_cat/K_m) against a wide panel of serine proteases under standardized conditions (pH, temperature, ionic strength) is required. mdpi.comnih.govlibretexts.org

Characterize Environmental Sensitivity: Studies are needed to quantify how its performance is affected by common experimental variables like solvents (e.g., DMSO), detergents, and changes in pH. diapharma.com

Cross-Laboratory Validation: Its performance should be validated across multiple research labs to ensure that it yields consistent and reproducible results, a hallmark of a true benchmark standard.

By establishing it as a benchmark, researchers could more easily compare the activities of newly discovered or engineered proteases and evaluate the potency of novel inhibitors against a common reference point.

Q & A

Q. What is the mechanistic role of Isovaleryl-Phe-Lys-pNA HCl in protease activity assays?

this compound is a chromogenic substrate widely used to study serine proteases (e.g., trypsin, thrombin). The compound releases para-nitroaniline (pNA) upon enzymatic cleavage, which can be quantified spectrophotometrically at 405 nm. To design an assay:

Q. How should researchers verify the purity and stability of this compound?

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 260–410 nm). Compare retention times against certified standards.

- Stability Testing : Store aliquots at –20°C, shielded from light. Perform accelerated degradation studies (e.g., 37°C for 48 hours) and quantify breakdown products via LC-MS .

Q. What solvent systems are optimal for dissolving this compound?

The compound is typically solubilized in dimethyl sulfoxide (DMSO) or aqueous buffers (pH 7–9). For reproducibility:

- Prepare a 10 mM stock in DMSO and dilute in assay buffer to avoid precipitation.

- Confirm solubility via dynamic light scattering (DLS) if turbidity is observed .

Advanced Research Questions

Q. How can discrepancies in reported Kₘ values for this compound across studies be resolved?

Discrepancies often arise from variations in:

- Assay Conditions : Buffer ionic strength, pH, and temperature (e.g., pH 8.0 vs. 7.4 alters protease ionization states).

- Substrate Handling : Hydrolysis due to improper storage or repeated freeze-thaw cycles.

- Data Normalization : Standardize activity units (e.g., ΔA₄₀₅/min/mg enzyme) and validate with a reference enzyme batch .

Q. What strategies mitigate interference from endogenous chromophores in complex biological matrices?

- Blank Correction : Subtract background absorbance from matrix-only controls.

- Wavelength Optimization : Use dual-wavelength measurements (e.g., 405 nm for pNA and 490 nm as reference).

- Chromatographic Separation : Pre-incubate samples with immobilized inhibitors, then isolate the substrate-enzyme complex via centrifugal filtration .

Q. How to design a high-throughput screen (HTS) using this compound while minimizing false positives?

- Plate Format : Use 384-well plates with low-evaporation seals.

- Z’-Factor Validation : Ensure Z’ > 0.5 by testing positive (enzyme + substrate) and negative (substrate + inhibitor) controls.

- Signal-to-Noise Ratio : Optimize substrate concentration to 5× Kₘ and include quench steps (e.g., acetic acid) to halt reactions .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies involving this compound?

- Feasible : Prioritize assays compatible with lab infrastructure (e.g., spectrophotometers over specialized LC-MS).

- Novelty : Explore understudied proteases (e.g., kallikreins) or non-canonical cleavage sites.

- Ethical : Use computational modeling (e.g., molecular docking) to reduce animal-derived enzyme use .

Q. What statistical approaches are critical for analyzing kinetic data from this substrate?

- Nonlinear Regression : Fit Michaelis-Menten curves using tools like GraphPad Prism.

- Error Propagation : Calculate confidence intervals for Kₘ and Vₘₐₓ via bootstrap resampling.

- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points .

Addressing Data Contradictions

Q. How to interpret unexpected biphasic kinetics in protease assays with this compound?

Biphasic curves may indicate:

Q. Why do some studies report non-linear Lineweaver-Burk plots with this substrate?

Non-linearity often stems from:

- Time-Dependent Inhibition : Pre-incubate enzyme with inhibitors to assess reversibility.

- Substrate Aggregation : Verify monomeric state via dynamic light scattering (DLS).

- Cooperativity : Fit data to Hill equation models .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.